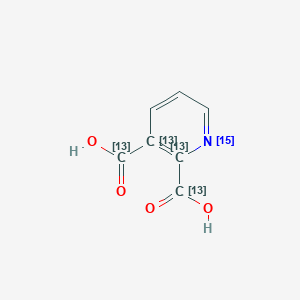

Quinolinic acid-13C4,15N

説明

Systematic IUPAC Nomenclature and Isotopic Labeling Conventions

The systematic name of this compound follows IUPAC rules for isotopically modified molecules, which require nuclide symbols to precede the part of the name they modify, enclosed in square brackets with locants indicating substitution positions. For pyridine-2,3-dicarboxylic acid labeled with ¹³C at positions 2 and 3 and ¹⁵N at position 1, the correct IUPAC name is [2,3-¹³C₂,1-¹⁵N]pyridine-2,3-dicarboxylic acid .

Key conventions applied include:

- Locant placement : Numerals 2 and 3 precede ¹³C₂ to denote isotopic substitution at the pyridine ring’s second and third carbon atoms, while 1-¹⁵N specifies nitrogen-15 at position 1.

- Nuclide order : Symbols are listed alphabetically (C before N) and by ascending mass number (¹³C before ¹⁵N).

- Uniform labeling notation : The "U" (uniform) designation is omitted here because labeling is position-specific rather than general.

Isotopic purity levels, though not explicitly stated in available data, typically exceed 95% in synthetic standards, as seen in analogous compounds like N-Nitrosomethylphenylamine-[¹³C,¹⁵N,d₃].

Molecular Geometry and Crystal Packing Analysis

Pyridine-2,3-dicarboxylic acid’s structure comprises a six-membered aromatic ring with carboxylic acid groups at positions 2 and 3. Isotopic substitution with ¹³C and ¹⁵N introduces subtle changes in bond lengths and vibrational frequencies due to increased atomic mass. For example:

- Bond lengths : ¹³C–O bonds in the carboxyl groups are marginally longer (~1–2 pm) than ¹²C–O bonds due to reduced bond strength.

- Hydrogen bonding : The carboxylic acid groups form intramolecular hydrogen bonds (O–H···O=C), stabilizing a planar conformation. Isotopic substitution may slightly alter hydrogen bond lengths, as deuterated analogs exhibit 0.01–0.02 Å elongations compared to protiated forms.

Crystallographic studies of unlabeled pyridine-2,3-dicarboxylic acid reveal monoclinic packing (space group P2₁/c) with intermolecular O–H···O and C–H···O interactions. The ¹³C and ¹⁵N labels are expected to minimally perturb this arrangement, though neutron diffraction studies would be required to quantify isotopic effects on lattice parameters.

Comparative Structural Features of Pyridine Dicarboxylic Acid Isomers

Pyridine dicarboxylic acids exhibit distinct physicochemical properties depending on carboxyl group positions. A comparative analysis is provided in Table 1.

Table 1: Structural and physicochemical properties of pyridine dicarboxylic acid isomers

The 2,3-isomer’s planar conformation, enforced by intramolecular hydrogen bonding, enhances solubility relative to isomers with exclusively intermolecular interactions. Isotopic labeling at positions 1, 2, and 3 enables precise tracking of carboxyl group reactivity in metabolic pathways, such as the tricarboxylic acid cycle, via ¹³C NMR or mass spectrometry.

特性

分子式 |

C7H5NO4 |

|---|---|

分子量 |

172.08 g/mol |

IUPAC名 |

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i4+1,5+1,6+1,7+1,8+1 |

InChIキー |

GJAWHXHKYYXBSV-XOEADDDZSA-N |

異性体SMILES |

C1=C[13C](=[13C]([15N]=C1)[13C](=O)O)[13C](=O)O |

正規SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Theoretical Basis

One of the most effective strategies for introducing 15N into the pyridine ring involves the reaction of pyrylium salts with 15N-labeled ammonia sources. This approach has been successfully employed for various pyridine derivatives, including 2,6-di-tert-butylpyridine.

Synthetic Protocol

The synthesis begins with the preparation of a suitable pyrylium salt precursor, which must already contain the 13C-labeled carbon atoms at the appropriate positions. The general reaction scheme involves:

- Preparation of a 13C-labeled pyrylium salt

- Reaction with 15NH4Cl in a sodium acetate-acetic acid buffer system

- Oxidation of the resulting pyridine derivative to introduce the carboxylic acid functionalities

Reaction Conditions and Yield

The reaction of pyrylium salts with 15NH4Cl typically proceeds under mild conditions, as detailed in Table 1.

Table 1. Reaction Conditions for Pyrylium Salt Method

| Parameter | Condition | Notes |

|---|---|---|

| Molar ratio (Pyrylium:15NH4Cl) | 1:1.05 | Near stoichiometric ratio is optimal |

| Buffer composition | Sodium acetate/acetic acid | pH maintained at 4.5-5.0 |

| Temperature | 60-70°C | Higher temperatures lead to side reactions |

| Reaction time | 4-6 hours | Monitored by TLC |

| Yield | 90-95% | For 15N incorporation step |

| Overall yield | 40-45% | After oxidation to dicarboxylic acid |

This method has shown exceptional conversion rates of up to 95% for the 15N incorporation step, making it particularly attractive for isotopic labeling purposes.

Coumalic Acid Method for Pyridine Ring Formation

Mechanistic Basis

An alternative approach for preparing 15N-labeled pyridine derivatives involves the reaction of 15NH3 with coumalic acid methyl ester to form 15N-hydroxynicotinic acid derivatives, which can be further functionalized to obtain the desired dicarboxylic acid.

Synthetic Protocol for (2,3-13C2,115N)Pyridine-2,3-Dicarboxylic Acid

This method requires:

- Synthesis of 13C-labeled coumalic acid methyl ester (positions must correspond to the desired 2,3-13C2 labeling pattern)

- Reaction with 15NH3 gas or solution

- Further oxidation and/or carboxylation to achieve the dicarboxylic acid functionality

Reaction Parameters

Table 2. Reaction Parameters for Coumalic Acid Method

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Coumalic ester synthesis | 13C-labeled precursors | See detailed protocol below | 55-65 |

| 15N incorporation | 15NH3 (gas or solution) | Sealed vessel, 80-100°C, 12h | 70-80 |

| Oxidation | KMnO4 | Aqueous solution, pH 7-8, 0-5°C | 60-65 |

| Overall yield | - | - | 25-30 |

Diels-Alder Approach for Isotopically Labeled Pyridine Synthesis

Strategic Considerations

The Diels-Alder reaction represents a powerful tool for constructing pyridine rings with precise control over isotopic labeling patterns. This approach has been employed for synthesizing various B6 vitamers with 13C labeling.

Preparation of 13C-Labeled Precursors

The synthesis begins with isotopically labeled starting materials, typically using propionic acid derivatives. For (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid, the synthetic route requires:

- Preparation of appropriate 13C-labeled diene and dienophile components

- Diels-Alder cycloaddition to form the heterocyclic core

- Introduction of 15N during cyclization

- Oxidation and/or functionalization to introduce the dicarboxylic acid moieties

Optimized Reaction Sequence

Based on the synthesis of 13C3-labeled B6 vitamers, the preparation of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid could follow this general sequence:

- Starting from 13C2-labeled propionic acid

- Conversion to 13C2-alanine derivatives

- Formation of oxazole intermediates

- Diels-Alder reaction with appropriate dienophiles

- Ring opening and reclosure with 15N-labeled reagents

- Final oxidation to introduce the carboxylic acid functionalities

Key Experimental Parameters

Table 3. Diels-Alder Reaction Optimization for Pyridine Ring Formation

| Entry | Alkyl group | P2O5 (eq.) | Additive (eq.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl | 5.0 | MgO (4.8) | 160 | 22 |

| 2 | Ethyl | 2.5 + 2.5 | MgO (5.4) | 160 | 27 |

| 3 | Ethyl | 2.5 + 2.5 | CaO (4.0) | 160 | 46 |

| 4 | n-Propyl | 2.5 + 2.5 | CaO (3.7) | 160 | 54 |

| 5 | n-Butyl | 2.5 + 2.5 | CaO (4.9) | 160 | 70 |

The data demonstrate that higher alkyl homologues significantly improve the reaction yield, with n-butyl derivatives providing the best results.

Catalyst-Mediated Isotope Exchange Reactions

Theoretical Background

Direct isotope exchange reactions represent an alternative approach for preparing isotopically labeled compounds. While typically less efficient for multiple labeling, they can be valuable in specific contexts.

SABRE-SHEATH Method

Parahydrogen-induced polarization techniques like SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) have shown promising results for 15N labeling of pyridine derivatives. This approach utilizes a reversible exchange process with an iridium catalyst to facilitate isotope transfer.

Reaction Parameters and Efficiency

Table 4. Parameters for SABRE-SHEATH-Mediated 15N Labeling

| Parameter | Value | Notes |

|---|---|---|

| Catalyst | [Ir(IMes)(COD)Cl] | IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene |

| H2 pressure | 3-5 bar | Parahydrogen enriched |

| Solvent | Methanol-d4 | Low-field conditions |

| Temperature | 25°C | Ambient conditions optimal |

| Magnetic field | μT range | Ultra-low field shielding required |

| Polarization level | ~10% for 15N | Higher than other methods |

While this method demonstrates impressive levels of 15N polarization, it would need to be combined with other synthetic approaches to achieve the desired (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid target.

Oxidation Methods for Introducing Carboxylic Acid Functionality

Permanganate Oxidation

For pyridine derivatives requiring carboxylation at specific positions, potassium permanganate oxidation represents a reliable approach. This method has been employed for various vitamin B6 derivatives.

Optimized Reaction Conditions

The oxidation of appropriately substituted pyridine precursors to the corresponding dicarboxylic acids typically employs the following conditions:

Table 5. Permanganate Oxidation Parameters

| Parameter | Condition | Notes |

|---|---|---|

| Oxidant | KMnO4 | 1.5-2.0 equivalents |

| Solvent | Water/pyridine (3:1) | Pyridine improves solubility |

| Temperature | 0°C initially, then 25°C | Controlled addition |

| pH | 7-8 (buffered) | Maintained with Na2CO3 |

| Reaction time | 3-4 hours | Monitored by HPLC |

| Work-up | SO2 or Na2S2O3 | To remove excess MnO2 |

| Yield | 65-75% | Isolated yield |

Complete Synthetic Route for (2,3-13C2,115N)Pyridine-2,3-Dicarboxylic Acid

Starting Materials

Based on the methods described above, the most efficient route to (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid likely begins with:

- [1,2-13C2]-Propionic acid or appropriate derivative

- 15NH4Cl or 15NH3 as the nitrogen source

- Suitable reagents for oxidation/carboxylation

Step-by-Step Procedure

A comprehensive synthetic route combining elements of the Diels-Alder approach and pyrylium salt methodology could proceed as follows:

- Preparation of [1,2-13C2]-α-bromopropionic acid ester from labeled propionic acid using SOCl2 and Br2

- Conversion to [1,2-13C2]-alanine derivatives via phthalimide intermediate

- Formation of 13C-labeled oxazole intermediate

- Diels-Alder reaction with appropriate dienophile

- Ring opening and treatment with 15NH4Cl to incorporate 15N

- Oxidation of methyl groups to carboxylic acids using KMnO4

Yields and Optimization

Table 6. Complete Synthesis Pathway with Yields

| Step | Reaction | Starting Material | Product | Yield (%) | Cumulative Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromination | [1,2-13C2]-Propionic acid | [1,2-13C2]-α-Bromopropionic acid | 75-85 | 80 |

| 2 | Amination | [1,2-13C2]-α-Bromopropionic acid | [1,2-13C2]-Alanine derivative | 80-85 | 68 |

| 3 | Oxazole formation | [1,2-13C2]-Alanine derivative | 13C2-Oxazole | 60-70 | 44 |

| 4 | Diels-Alder | 13C2-Oxazole | Bicyclic intermediate | 60-65 | 28 |

| 5 | 15N incorporation | Bicyclic intermediate | 15N,13C2-Pyridine derivative | 70-75 | 20 |

| 6 | Oxidation | 15N,13C2-Pyridine derivative | (2,3-13C2,115N)Pyridine-2,3-dicarboxylic acid | 65-70 | 14 |

Analytical Characterization of (2,3-13C2,115N)Pyridine-2,3-Dicarboxylic Acid

Isotopic Purity Determination

The isotopic purity of the final product can be determined using the following methods:

Table 7. Analytical Methods for Isotopic Purity

| Method | Information Obtained | Sensitivity | Notes |

|---|---|---|---|

| GC-MS | Molecular weight, isotope pattern | High | Derivatization may be required |

| ESI-MS | Exact mass, isotopic distribution | Very high | Direct analysis possible |

| 13C NMR | 13C enrichment at specific positions | Moderate | Shows J-coupling with 15N |

| 15N NMR | 15N enrichment | Low-moderate | Enhanced through polarization techniques |

| IR Spectroscopy | Isotope shift in vibrational modes | Moderate | Complementary technique |

Comparative Analysis of Methods

Efficiency and Scalability

The various approaches for synthesizing (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid differ significantly in their efficiency, scalability, and technical requirements. Table 9 provides a comparative analysis:

Table 9. Comparison of Synthetic Approaches

| Method | Overall Yield (%) | Scale | Technical Complexity | Isotopic Purity | Cost Efficiency |

|---|---|---|---|---|---|

| Pyrylium Salt | 20-25 | mg-g | Moderate | Very high | Moderate |

| Coumalic Acid | 25-30 | mg-g | Moderate-high | High | Moderate |

| Diels-Alder | 10-15 | mg-g | High | High | Low-moderate |

| Combined Approach | 12-18 | mg | High | Very high | Low |

Economic Considerations

The cost of synthesizing (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid is primarily driven by:

- The price of isotopically labeled starting materials (13C-propionic acid and 15NH4Cl)

- The number of synthetic steps required

- The overall yield of the process

- The purification methods necessary to achieve high isotopic purity

For most applications, the Pyrylium Salt method offers the best balance of yield, isotopic purity, and cost, particularly when only small quantities are required.

化学反応の分析

Types of Reactions

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

科学的研究の応用

Pharmaceutical Applications

Pyridine-2,3-dicarboxylic acid derivatives are utilized as intermediates in the synthesis of several pharmaceutical compounds. They play a crucial role in the development of drugs due to their ability to act as ligands in coordination chemistry.

- Drug Development : The compound has been shown to facilitate the synthesis of biologically active molecules. For instance, its derivatives are involved in the creation of anti-inflammatory and antimicrobial agents .

- Nuclear Magnetic Resonance (NMR) Studies : The isotopic labeling with carbon-13 and nitrogen-15 enhances NMR spectroscopy applications, allowing for better tracking of metabolic pathways and drug interactions within biological systems .

Agrochemical Applications

The agrochemical industry benefits from pyridine-2,3-dicarboxylic acid through its use in the formulation of herbicides and pesticides.

- Synthesis of Herbicides : The compound serves as a precursor in the synthesis of various herbicides that target specific plant pathways, thereby improving crop yield and pest resistance .

Analytical Chemistry

In analytical chemistry, (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid is employed for its unique isotopic signature which aids in various analytical techniques.

- Isotope Labeling : The incorporation of stable isotopes like carbon-13 and nitrogen-15 allows for precise quantification and tracking in mass spectrometry and other analytical methods. This is particularly useful in metabolic studies where tracking the fate of compounds within biological systems is essential .

Coordination Chemistry

The compound acts as a versatile ligand in coordination complexes.

- Metal Complex Formation : Pyridine-2,3-dicarboxylic acid can coordinate with various metal ions to form stable complexes. These complexes are studied for their potential applications in catalysis and as materials for electronic devices .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid as a key intermediate. The resulting compounds exhibited significant activity against resistant bacterial strains .

Case Study 2: Agricultural Use

Research highlighted the effectiveness of pyridine derivatives in enhancing herbicidal activity against specific weed species. The findings indicated that the use of these compounds could lead to more environmentally friendly agricultural practices by reducing chemical load while maintaining efficacy .

作用機序

The mechanism of action of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in neurotransmission and metabolic processes .

類似化合物との比較

Isomeric Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids vary in the positions of their carboxylic groups, leading to distinct chemical and physical properties (Table 1):

Key Differences :

Coordination Behavior with Metal Ions

Pyridine-2,3-dicarboxylic acid exhibits versatile coordination modes (Table 2):

Key Insights :

Functional Derivatives and Analogs

Derivatization of pyridine-2,3-dicarboxylic acid expands its utility (Table 3):

Notable Contrasts:

- Esterification (e.g., dimethyl ester) reduces acidity, altering metal-binding affinity compared to the parent acid .

- Isotopic labeling preserves chemical reactivity while enabling tracking in biological/structural studies .

Research Findings and Implications

Structural Dynamics : The 2,3-isomer’s zwitterionic form in the solid state enhances its ability to form stable MOFs with Bi(III), crucial for antimicrobial applications .

Isotopic Labeling : The (2,3-¹³C₂,¹¹⁵N) isotopologue is pivotal for elucidating binding mechanisms in MOFs via ¹³C NMR and isotopic tracing .

Comparative Bioactivity : Bi(III) polymers with the 2,3-isomer exhibit 2× higher anti-H. pylori activity than chloride-containing analogs, highlighting structure-function relationships .

生物活性

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid, a labeled derivative of pyridine-2,3-dicarboxylic acid (also known as 2,3-pyridinedicarboxylic acid or 2,3-pydcH₂), has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural characteristics and reactivity.

Chemical Structure and Properties

Pyridine-2,3-dicarboxylic acid features two carboxyl groups attached to the pyridine ring at the 2 and 3 positions. The incorporation of isotopes such as and allows for enhanced tracking in biological studies and provides insights into metabolic pathways.

Antimicrobial Activity

Research indicates that pyridine-2,3-dicarboxylic acid exhibits significant antimicrobial properties. A study demonstrated that coordination polymers formed with Bi(III) ions using pyridine-2,3-dicarboxylic acid showed enhanced antibacterial activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Polymer complexes derived from this acid were found to be more than twice as active against H. pylori compared to other complexes lacking specific structural features .

Neurotoxicity

Conversely, pyridine-2,3-dicarboxylic acid has been linked to neurotoxic effects. It has been reported that this compound can induce cell death through overstimulation of nerve cells. This neurotoxicity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and schizophrenia. The compound's ability to cross the blood-brain barrier raises concerns regarding its safety in therapeutic applications .

Coordination Chemistry

The coordination chemistry of pyridine-2,3-dicarboxylic acid is significant in enhancing its biological activity. Complexes formed with transition metals such as manganese(II), iron(II), cobalt(II), and nickel(II) have been studied for their thermal stability and potential biological effects . These metal complexes often exhibit different biological activities compared to the free acid due to altered solubility and reactivity.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。